molecular formula C9H12ClNO2 B152319 (R)-3-amino-3-phenylpropanoic acid hydrochloride CAS No. 83649-48-3

(R)-3-amino-3-phenylpropanoic acid hydrochloride

Cat. No.: B152319
CAS No.: 83649-48-3
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-DDWIOCJRSA-N
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Description

®-3-amino-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-3-amino-3-phenylpropanoic acid, which is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-3-phenylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-phenylalanine.

    Protection of Functional Groups: The amino and carboxyl groups are protected using appropriate protecting groups to prevent unwanted reactions.

    Formation of the Intermediate: The protected precursor undergoes a series of reactions, including alkylation or acylation, to introduce the desired functional groups.

    Deprotection: The protecting groups are removed to yield ®-3-amino-3-phenylpropanoic acid.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for ®-3-amino-3-phenylpropanoic acid hydrochloride may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-3-amino-3-phenylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-amino-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-3-phenylpropanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the hydrochloride salt form.

    Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.

Uniqueness

®-3-amino-3-phenylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEBCTCOPRULFS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83649-48-3
Record name Benzenepropanoic acid, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83649-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-amino-3-phenylpropanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(+)-3-acetylamino-3-phenylpropanoic acid (207 mg, 1.00 mmol) prepared by the same manner as in Example 3 and 2.0 ml of 2M hydrochloric acid were added to a 30-ml two-necked flask equipped with a stirrer and heated to reflux for 3 hours. After 3 hours, 1 drop of concentrated hydrochloric acid was added to the reaction solution using a Pasteur pipette and the mixture was heated to reflux for 2 hours more. After completion of the reaction, the reaction solution was evaporated to dryness in vacuo, and the resulting residue was washed with a mixed solvent of methanol/diisopropyl and recrystallized from a mixed solvent of 2-propanol/99% ethanol to give 79 mg (0.392 mmol) of (+)-3-amino-3-phenylpropanoic acid hydrochloride in a yield of 39.2% (melting point: 195 to 196° C., [α]D=−3.03° (c=1.0, methanol)).
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